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molecular formula C10H7BrOS B1625229 2-Acetyl-3-bromo-benzothiophene CAS No. 99661-07-1

2-Acetyl-3-bromo-benzothiophene

Cat. No. B1625229
M. Wt: 255.13 g/mol
InChI Key: QVWNKOMTEBSMMC-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a mixture of 3-bromothianaphthene (Sigma-Aldrich Chemical Company, 2.000 mL, 9.39 mmol) and aluminum chloride (1.002 mL, 9.39 mmol) in DCM (50 mL) cooled with an ice bath was added acetyl chloride (0.667 mL, 9.39 mmol) via syringe, in one minute. The resulting intense orange reaction solution was stirred at rt for 1 h. The reaction was poured into ice and partitioned between water and DCM. The aqueous layer was extracted with DCM, and the combined extracts were washed with 50 mL 5% aqueous sodium hydroxide, 50 mL brine, and stirred over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 1-(3-bromobenzo[b]thiophen-2-yl)ethanone as a pale yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 2.77 (s, 3H), 7.57-7.65 (m, 2H), 7.95 (dd, J=7.7, 1.1 Hz, 1H), 8.10 (dd, J=7.1, 1.3 Hz, 1H); LC-MS (ESI)] m/z 254.9 [M+H]+.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.002 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.667 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([Br:10])=[CH:8][S:9][C:4]2=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:15](Cl)(=[O:17])[CH3:16]>C(Cl)Cl>[Br:10][C:7]1[C:5]2[CH:6]=[CH:1][CH:2]=[CH:3][C:4]=2[S:9][C:8]=1[C:15](=[O:17])[CH3:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=CS2)Br
Name
Quantity
1.002 mL
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.667 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting intense orange reaction solution was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
ADDITION
Type
ADDITION
Details
The reaction was poured into ice
CUSTOM
Type
CUSTOM
Details
partitioned between water and DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
WASH
Type
WASH
Details
the combined extracts were washed with 50 mL 5% aqueous sodium hydroxide, 50 mL brine
STIRRING
Type
STIRRING
Details
stirred over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
BrC=1C2=C(SC1C(C)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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